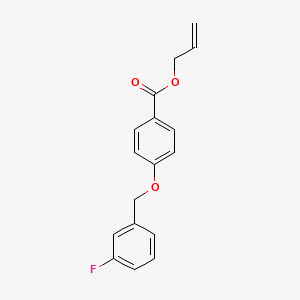
Allyl 4-((3-fluorobenzyl)oxy)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Allyl 4-((3-fluorobenzyl)oxy)benzoate is an organic compound with the molecular formula C17H15FO3. It is a derivative of benzoic acid, where the hydrogen atom of the carboxyl group is replaced by an allyl group, and the hydrogen atom of the hydroxyl group is replaced by a 3-fluorobenzyl group. This compound is used in various chemical research and industrial applications due to its unique chemical properties .
Méthodes De Préparation
The synthesis of Allyl 4-((3-fluorobenzyl)oxy)benzoate typically involves the esterification of 4-hydroxybenzoic acid with allyl alcohol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions to ensure complete conversion. The product is then purified by recrystallization or column chromatography .
Industrial production methods may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the production of high-purity this compound .
Analyse Des Réactions Chimiques
Allyl 4-((3-fluorobenzyl)oxy)benzoate undergoes various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde, depending on the reaction conditions and reagents used.
Reduction: The carbonyl group of the ester can be reduced to form an alcohol.
Substitution: The fluorine atom on the benzyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of Allyl 4-((3-fluorobenzyl)oxy)benzoate involves its interaction with specific molecular targets and pathways. In biological systems, it can be hydrolyzed by esterases to release the active 4-hydroxybenzoic acid and 3-fluorobenzyl alcohol. These products can then interact with various enzymes and receptors, leading to their biological effects .
Comparaison Avec Des Composés Similaires
Allyl 4-((3-fluorobenzyl)oxy)benzoate can be compared with other similar compounds, such as:
Allyl 4-((4-decyloxy)benzoyl)oxy)benzoate: This compound is used in the synthesis of liquid crystal elastomers and has different physical and chemical properties due to the presence of the decyloxy group.
4-((3-fluorobenzyl)oxy)benzoic acid: This compound lacks the allyl group and has different reactivity and applications.
The uniqueness of this compound lies in its combination of the allyl and fluorobenzyl groups, which provides distinct chemical properties and reactivity compared to other similar compounds .
Propriétés
Formule moléculaire |
C17H15FO3 |
|---|---|
Poids moléculaire |
286.30 g/mol |
Nom IUPAC |
prop-2-enyl 4-[(3-fluorophenyl)methoxy]benzoate |
InChI |
InChI=1S/C17H15FO3/c1-2-10-20-17(19)14-6-8-16(9-7-14)21-12-13-4-3-5-15(18)11-13/h2-9,11H,1,10,12H2 |
Clé InChI |
DWJFDYQTXULEPY-UHFFFAOYSA-N |
SMILES canonique |
C=CCOC(=O)C1=CC=C(C=C1)OCC2=CC(=CC=C2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


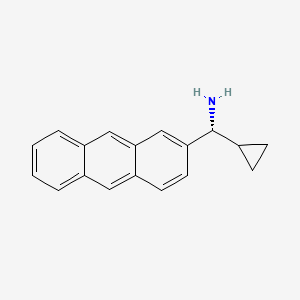
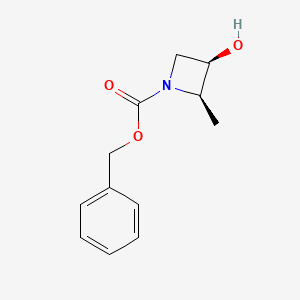
![4-bromo-1H-pyrrolo[2,3-c]pyridine-3-sulfonyl chloride](/img/structure/B13026521.png)
![2-(Tert-butoxycarbonylamino)pyrido[4,3-d]pyrimidine-7-carboxylic acid](/img/structure/B13026524.png)
![(4-Bromobicyclo[2.2.2]octan-1-yl)methanol](/img/structure/B13026531.png)
![[1,8]Naphthyridin-3-yl-methanol](/img/structure/B13026540.png)
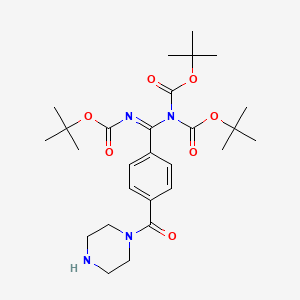
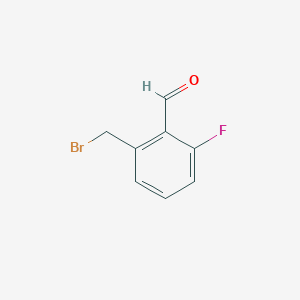
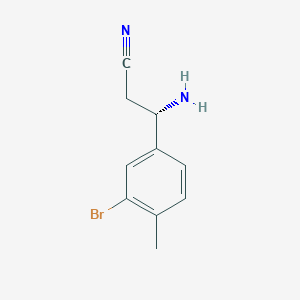
amino}pyrrolidine-1-carboxylate](/img/structure/B13026549.png)
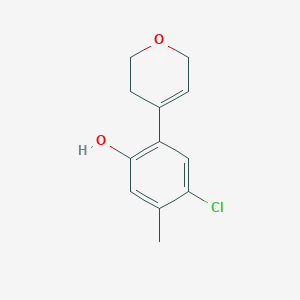

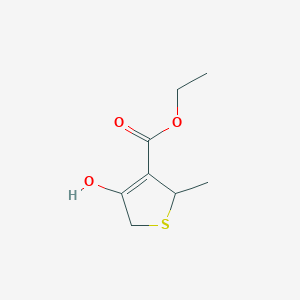
![tert-Butyl (1-azaspiro[4.4]nonan-6-yl)carbamate](/img/structure/B13026579.png)
